![molecular formula C15H13N5O2S B2437656 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797905-12-4](/img/structure/B2437656.png)
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as PTAM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTAM is a synthetic molecule that is made up of two different components, a triazole ring and an azetidine ring. The compound has been found to have a wide range of biological activities, making it a promising candidate for use in various research fields.
Scientific Research Applications
Antimicrobial Activity
Triazole compounds have shown significant antimicrobial activity . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . In particular, some triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues have shown high growth inhibitory activity .
Antifungal Activity
Triazole nucleus is present as a central structural component in a number of antifungal drug classes . The commercially available triazole-containing drugs include fluconazole and voriconazole .
Anticancer Activity
Triazole compounds have also been found to exhibit anticancer properties . They can interact with cancer cells and inhibit their growth .
Antiviral Activity
Some triazole derivatives have shown potential as antiviral agents . In fact, molecular docking studies have suggested that certain triazole compounds could be effective inhibitors for the SARS-CoV-2 virus .
Anti-Inflammatory Activity
Triazole compounds have been found to possess anti-inflammatory properties . They can help reduce inflammation in the body .
Antioxidant Activity
Triazole compounds have demonstrated remarkable antioxidant activity . They can help protect the body from damage caused by harmful molecules known as free radicals .
Antidepressant Activity
Certain triazole-containing drugs, such as trazodone and nefazodone, have been used as antidepressants .
Antihypertensive Activity
Triazole compounds have also been used in antihypertensive drugs, such as trapidil . They can help lower blood pressure .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-phenyl-2h-1,2,3-triazol-4-carbaldehyde, have been reported to exhibit significant α-glycosidase inhibition activity . α-Glycosidase is an enzyme that catalyzes the hydrolysis of glycosidic bonds in complex sugars, playing a crucial role in carbohydrate metabolism.
Mode of Action
It’s worth noting that the triazole ring is known to interact with biological targets through the formation of hydrogen bonds, which can lead to changes in the target’s function . Additionally, the thiazole ring is known for its broad range of chemical and biological properties, contributing to the overall activity of the compound .
Biochemical Pathways
Inhibition of α-Glycosidase can delay the breakdown of complex carbohydrates into glucose, thus controlling postprandial hyperglycemia .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, as is the case with many triazole and thiazole compounds , can influence its absorption and distribution in the body. The compound’s stability, molecular size, and polarity can also impact its metabolism and excretion.
Result of Action
Given the potential α-glycosidase inhibitory activity, the compound could potentially regulate blood glucose levels by delaying carbohydrate digestion, thus controlling postprandial hyperglycemia .
properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-14(19-9-12(10-19)22-15-16-6-7-23-15)13-8-17-20(18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMQVMZSDSSBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone |
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